A Technical Guide to the Physicochemical Properties of 1H-Indole-3-carboximidamide
A Technical Guide to the Physicochemical Properties of 1H-Indole-3-carboximidamide
Introduction
In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. While 1H-Indole-3-carboxamide is a well-studied moiety, its bioisostere, 1H-Indole-3-carboximidamide (also known as indole-3-carboxamidine), represents a compelling but underexplored alternative. The replacement of the amide's carbonyl oxygen with a basic nitrogen atom drastically alters the molecule's electronic and physicochemical profile, introducing a cationic center at physiological pH. This change can profoundly impact target engagement, membrane permeability, and overall pharmacokinetic/pharmacodynamic (PK/PD) relationships.
This technical guide addresses the critical gap in available experimental data for 1H-Indole-3-carboximidamide. Recognizing that this molecule is not extensively characterized in peer-reviewed literature, this document provides a comprehensive overview based on high-quality computational predictions and outlines robust, field-proven experimental protocols for its definitive characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and strategically deploy this promising chemical entity.
Molecular Identity and Structure
A precise understanding of the molecular structure is the foundation for all physicochemical analysis.
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Chemical Name: 1H-Indole-3-carboximidamide
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Synonyms: Indole-3-carboxamidine, 3-Amidinylindole
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CAS Number: 764600-87-5
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Molecular Formula: C₉H₉N₃
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Molecular Weight: 159.19 g/mol
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Chemical Structure:
Predicted Physicochemical Properties: A Computational Analysis
In the absence of comprehensive experimental data, computational models provide essential, actionable insights into the molecule's behavior. The following properties were predicted using established algorithms such as those implemented in SwissADME and Chemicalize, which are widely respected in the pharmaceutical industry.[1][2]
Table 1: Predicted Physicochemical Properties of 1H-Indole-3-carboximidamide
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (Strongest Basic) | ~10.5 - 11.5 | The amidine group is strongly basic. The molecule will be >99.9% protonated and carry a positive charge at physiological pH (7.4). This impacts receptor interactions (potential for salt bridges), solubility, and membrane permeability. |
| cLogP (Octanol/Water) | 1.2 - 1.6 | Indicates moderate intrinsic lipophilicity for the neutral form. However, due to its high pKa, the effective distribution coefficient (LogD) at pH 7.4 will be significantly lower (more hydrophilic). |
| LogD at pH 7.4 | ~ -1.5 to -2.5 | The molecule is predicted to be highly hydrophilic at physiological pH due to protonation. This suggests high aqueous solubility but potentially poor passive membrane permeability. |
| Aqueous Solubility (LogS) | High | The protonated, charged form is expected to have excellent solubility in aqueous media, which is advantageous for formulation and in vitro assays. |
| Polar Surface Area (PSA) | ~64 Ų | The PSA is within a favorable range for drug-likeness. The charged nature of the amidine group, however, is the dominant factor for polarity. |
| Hydrogen Bond Donors | 3 | The indole N-H and the amidine N-H groups can participate in hydrogen bonding, a key interaction for target binding. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the amidine group can act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | The molecule has low conformational flexibility, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |
Synthesis and Characterization
The most direct and established method for synthesizing carboximidamides is the Pinner reaction, starting from the corresponding nitrile.[3]
Proposed Synthetic Workflow: Pinner Reaction
The synthesis involves a two-step process starting from the commercially available Indole-3-carbonitrile.
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Step 1: Formation of the Pinner Salt. Indole-3-carbonitrile is treated with an anhydrous solution of hydrogen chloride (HCl) in an alcohol (e.g., ethanol) to form the ethyl imidate hydrochloride salt. This reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the nitrile or the intermediate salt.[4]
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Step 2: Amination to form the Amidine. The isolated Pinner salt is then treated with ammonia (typically as a solution in alcohol) to displace the ethoxy group and form the final 1H-Indole-3-carboximidamide hydrochloride salt.
Caption: Proposed synthesis of 1H-Indole-3-carboximidamide HCl via the Pinner reaction.
Structural Characterization
Post-synthesis, the compound's identity and purity must be confirmed using standard analytical techniques:
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Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 160.08).
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra will be characteristic of the indole scaffold and the amidine group.
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Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=N and N-H stretches of the amidine and the indole N-H.
Gold-Standard Experimental Protocols for Physicochemical Characterization
The following section details the essential, self-validating protocols required to experimentally determine the core physicochemical properties of 1H-Indole-3-carboximidamide.
Determination of Ionization Constant (pKa)
Causality: The pKa dictates the charge state of a molecule at a given pH. For 1H-Indole-3-carboximidamide, the strongly basic amidine group is the key ionizable center. Potentiometric titration is the gold-standard method as it directly measures the change in pH upon addition of a titrant, allowing for precise determination of the pKa from the inflection point of the titration curve.[5][6]
Protocol: Potentiometric Titration
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Preparation:
-
Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]
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Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.
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Accurately weigh and dissolve the compound in a co-solvent/water mixture to create a ~1 mM solution.
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Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]
-
-
Titration:
-
Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C).
-
Purge the solution with nitrogen to remove dissolved CO₂.[5]
-
Titrate the solution with 0.1 M HCl to protonate all basic sites (to ~pH 2).
-
Perform a forward titration by adding small, precise aliquots of 0.1 M NaOH.
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Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
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Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point.
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The pKa is equal to the pH at the half-equivalence point.
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Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (LogP and LogD)
Causality: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes and its potential for off-target binding. The Shake-Flask method is the definitive "gold standard" for measuring the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) because it measures the compound's distribution between two immiscible phases at equilibrium.[7][8]
Protocol: Shake-Flask Method for LogD₇.₄
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Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate the buffer with n-octanol and pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and allowing the phases to separate.[9]
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
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-
Partitioning:
-
Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol.
-
Shake the vial vigorously for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[10]
-
Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
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-
Quantification:
-
Carefully remove an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).
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Caption: Workflow for LogD determination via the shake-flask method.
Determination of Aqueous Solubility
Causality: Solubility is a prerequisite for absorption and achieving therapeutic concentrations. It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility reflects the rapid precipitation from a DMSO stock, relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility, which is critical for formulation and preclinical development.[11]
Protocol: Thermodynamic Solubility (Shake-Flask)
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing the buffer. This ensures a saturated solution is formed.[12]
-
Agitate the suspension on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation & Quantification:
-
Separate the undissolved solid from the solution via filtration or high-speed centrifugation.
-
Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated HPLC-UV or LC-MS method against a standard curve.
-
The resulting concentration is the thermodynamic solubility.
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Caption: Workflow for thermodynamic solubility determination.
Assessment of Chemical Stability
Causality: Chemical stability determines a compound's shelf-life and its viability as a drug candidate. Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are used to predict long-term stability and identify potential degradation pathways, as mandated by regulatory guidelines like ICH Q1A(R2).
Protocol: Accelerated Stability Study (Solution)
-
Preparation:
-
Prepare solutions of the compound at a known concentration in relevant buffers (e.g., pH 4, 7.4, and 9) to assess pH-dependent hydrolysis.
-
Prepare a solution in an organic solvent (e.g., acetonitrile/water) for oxidative stability assessment.
-
-
Incubation:
-
Divide each solution into multiple aliquots. Store them under various conditions:
-
Accelerated: 40°C / 75% Relative Humidity
-
Control: 4°C, protected from light
-
Oxidative Stress: Add a small amount of H₂O₂ to one set of samples.
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), remove an aliquot from each condition.
-
Quench any reaction if necessary.
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradants).
-
Determine the percentage of the parent compound remaining relative to the T=0 sample.
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Comparison with Key Analogs
To contextualize the properties of 1H-Indole-3-carboximidamide, it is instructive to compare its predicted values with those of its close, well-characterized analogs.
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1H-Indole-3-carboxamide (Amide Analog): This molecule is neutral, with a significantly lower predicted pKa (for the indole N-H, ~17) and a higher cLogP (~1.3).[7] It is far less polar and less soluble in aqueous media compared to the protonated carboximidamide.
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N'-Hydroxy-1H-indole-3-carboximidamide (Amidoxime Analog): This derivative has a predicted XLogP3 of 1.6 and is also ionizable, but the N-hydroxy group modifies the basicity and hydrogen bonding profile compared to the parent amidine.[11]
The key takeaway is that the carboximidamide functional group imparts strong basicity, leading to a charged, hydrophilic species at physiological pH. This is the single most important physicochemical differentiator that will govern its biological behavior.
Conclusion
1H-Indole-3-carboximidamide is a molecule of significant interest due to its structural relationship to known bioactive indole carboxamides and the unique properties conferred by the strongly basic amidine group. While experimental data remains sparse, this guide provides a robust framework for its investigation. The computational data presented herein predicts a highly polar, soluble, and cationic molecule at physiological pH, properties that must be central to any drug design strategy. The detailed protocols for synthesis and characterization provide a clear and actionable path for researchers to generate the high-quality experimental data needed to validate these predictions and unlock the full potential of this intriguing molecular scaffold.
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A comprehensive list of all sources cited within this document.
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